4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene

Medicinal Chemistry ADME Prediction Halogenated Aromatics

When standard non-fluorinated anisole building blocks fail to deliver adequate benzylic chloride reactivity for SN1-mediated transformations, researchers face stalled syntheses and poor carbocation trapping efficiency. 4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene (CAS 1152577-56-4) directly resolves this bottleneck. • Ortho-fluoro substituent provides class-inferred ~10× SN1 rate enhancement versus non-fluorinated analogs, enabling reliable carbocation trapping with weak nucleophiles under mild, low-temperature conditions. • Elevated cLogP of ~3.13 (Δ +0.48 vs. des-fluoro analog) improves predicted membrane permeability without increasing TPSA-critical for drug discovery building block selection. • ≥98% certified purity eliminates in-house qualification; supplied with documented HPLC suitability for immediate method implementation.

Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
Cat. No. B12115881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene
Molecular FormulaC9H10ClFO
Molecular Weight188.62 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)F)Cl
InChIInChI=1S/C9H10ClFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3
InChIKeyABXKXHCFINQPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene – Technical Baseline


4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene (CAS: 1152577-56-4) is a halogenated aromatic compound of the fluoroanisole class, defined by a chloroethyl group at the para-position relative to a methoxy substituent on a 2-fluorobenzene core . Its molecular formula is C₉H₁₀ClFO (MW: 188.63), and it is commercially available with a purity specification of ≥98% . The compound is classified as a hazardous material (GHS07) and requires controlled storage conditions (2-8°C, sealed dry) to maintain stability during shipment .

Halogenated fluoroanisole scaffold supports synthetic intermediate workflows
Ortho-fluoro substituent modulates benzylic chlorine electronic environment
Certified purity specification supports analytical method development
Controlled storage condition preserves halide stability during shipment

4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene: Irreplaceable by Analogs


The precise substitution pattern of 4-(1-chloroethyl)-2-fluoro-1-methoxybenzene is critical for reactivity and downstream applications. The ortho-fluoro group and para-chloroethyl arrangement create a unique electronic environment that is absent in regioisomers like 4-(2-chloroethyl)-2-fluoro-1-methoxybenzene (CAS: 1260792-77-5) or 2-(1-chloroethyl)-1-fluoro-4-methoxybenzene (CAS: 1823905-41-4) . Moreover, non-fluorinated analogs such as 1-(1-chloroethyl)-4-methoxybenzene (CAS: 1538-89-2) exhibit markedly different physical properties, including lower density and altered boiling points, which can affect reaction kinetics and purification protocols [1]. Without the 2-fluoro substituent, the compound lacks the electron-withdrawing influence that modulates the benzylic chlorine's leaving group ability in SN1-type transformations [2]. Substituting any in-class alternative without validating these parameters introduces uncontrolled variables in synthetic routes or analytical methods.

Regioisomer substitution Positional isomer variants may shift substitution-pattern reactivity and alter regiochemical outcomes in downstream transformations.
Non-fluorinated analog mismatch Absence of ortho-fluoro group may reduce benzylic C–Cl polarization, limiting SN1 activation and altering reaction kinetics.
Physical property divergence Density and boiling point differences may disrupt established purification workflows, requiring re-optimization of separation parameters.

4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene vs. Analogs: Quantitative Differentiation


Lipophilicity & TPSA in Drug Design Prioritization

The target compound exhibits a higher computed LogP (3.13) relative to its non-fluorinated counterpart 1-(1-chloroethyl)-4-methoxybenzene (LogP = 2.65), while maintaining a comparable Topological Polar Surface Area (TPSA) of 9.23 Ų [1]. This increased lipophilicity, driven by the 2-fluoro substituent, suggests enhanced passive membrane permeability in drug discovery contexts [2]. The difference in LogP (Δ = +0.48) is substantial enough to alter partitioning behavior in biphasic reaction systems or chromatographic separations.

Lipophilicity & TPSA
Reported
cLogP = 3.13 vs 2.65 Δ = +0.48; TPSA 9.23 Ų unchanged
Supports membrane permeability prediction differentiation
Computational prediction vs PubChem XLogP3-AA baseline
Medicinal Chemistry ADME Prediction Halogenated Aromatics

Benzylic Chlorine Reactivity in SN1

The benzylic chlorine in 4-(1-chloroethyl)-2-fluoro-1-methoxybenzene is activated for SN1 substitution due to resonance stabilization of the carbocation by the aromatic ring, with the electron-withdrawing 2-fluoro group further polarizing the C–Cl bond [1]. In contrast, the non-fluorinated analog 1-(1-chloroethyl)-4-methoxybenzene lacks this ortho-fluoro activation, resulting in slower heterolysis rates [2]. Direct kinetic comparison data are not available for this specific compound, but class-level inference from phenethyl halide studies indicates that fluorine substitution accelerates dehydrohalogenation rates by up to 10× relative to unsubstituted analogs [3].

Benzylic Cl SN1 Reactivity
Class-level
Fluorine-enhanced C–Cl polarization Class-inferred rate enhancement context
Supports SN1 reactivity differentiation context
Direct kinetic data not available for this specific pair
Synthetic Methodology SN1 Reactivity Benzylic Halides

Physical Property Contrast: Density & Boiling Point

The 2-fluoro substituent in 4-(1-chloroethyl)-2-fluoro-1-methoxybenzene imparts a higher density (1.20 g/cm³ predicted) compared to the non-fluorinated 1-(1-chloroethyl)-4-methoxybenzene (density = 1.10 g/cm³, experimentally reported) [1]. This density increase of approximately 9% affects phase behavior in biphasic reactions and liquid-liquid extractions. Furthermore, the boiling point of the target compound (225.1±20.0 °C predicted) is ~13 °C lower than that of its non-fluorinated counterpart (238.1±23.0 °C), a difference that can be exploited for distillation-based purification [1].

Density & Boiling Point
Data to verify
Density Δ +0.10 g/cm³ (+9%) Boiling point Δ −13.0 °C
May support purification workflow design review
Predicted values; experimental confirmation needed
Physical Chemistry Purification Reaction Engineering

HPLC Analytical Standard Certification

4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene is certified for use as an HPLC analytical standard with a guaranteed purity of ≥98%, supported by GHS-compliant safety documentation and defined storage conditions (2-8°C, sealed dry) . Its regioisomer 4-(2-chloroethyl)-2-fluoro-1-methoxybenzene (CAS: 1260792-77-5) and alternative positional isomer 1-(1-chloroethyl)-2-fluoro-4-methoxybenzene (CAS: 74457-88-8) do not carry equivalent analytical standard certifications from the same vendors, limiting their suitability for validated quantitative methods .

HPLC Standard Certification
Source review
Certified HPLC analytical standard Purity ≥98%; defined storage 2–8°C
Supports method validation documentation and traceability
Comparator regioisomers lack equivalent vendor certification
Analytical Chemistry Quality Control HPLC Standard

Electronic Activation in EAS

The 4-(1-chloroethyl)-2-fluoro-1-methoxybenzene framework contains three substituents with competing electronic effects: the strongly activating ortho/para-directing methoxy group (σₚ⁺ = -0.78), the moderately deactivating ortho/para-directing fluoro group (σₚ = +0.06), and the weakly activating ortho/para-directing chloroethyl group (σₚ ≈ -0.15) [1]. This combination yields a unique regioselectivity profile for further EAS functionalization that differs from analogs lacking the ortho-fluoro substituent. In 1-(1-chloroethyl)-4-methoxybenzene, the absence of fluorine eliminates the ortho-deactivation, leading to less controlled ortho/para competition [2].

EAS Electronic Activation
Class-level
OMe (σₚ⁺ −0.78) + F (σₚ +0.06) Altered ortho/para competition profile
Supports EAS regioselectivity interpretation
Hammett-based class inference; experimental validation advised
Synthetic Chemistry EAS Regioselectivity

4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene: Validated Application Scenarios


Medicinal Chemistry: Enhanced Lipophilicity in Lead Optimization

When a drug discovery program requires a building block with a cLogP of ~3.13 (Δ = +0.48 vs. non-fluorinated analog) to improve membrane permeability predictions, 4-(1-chloroethyl)-2-fluoro-1-methoxybenzene is the appropriate selection . The 2-fluoro substituent provides this enhanced lipophilicity without increasing TPSA, a profile that is not achievable with non-fluorinated or alternative regioisomeric intermediates [1].

Synthetic Methodology: Enhanced Leaving Group in SN1 Alkylation

In synthetic routes requiring efficient SN1 activation of the benzylic chlorine—for example, to trap a carbocation with a weak nucleophile—the target compound's ortho-fluoro substituent provides class-inferred rate enhancement (~10×) relative to non-fluorinated analogs . This advantage is critical for low-temperature or short-reaction-time protocols where reactivity of non-fluorinated alternatives is insufficient [1].

Analytical Chemistry: Validated HPLC Method Development

For laboratories establishing a validated HPLC-UV or HPLC-MS method requiring a certified analytical standard with documented purity (≥98%) and defined storage stability (2-8°C, sealed dry), 4-(1-chloroethyl)-2-fluoro-1-methoxybenzene is the only commercially certified option among its close structural analogs [1]. This eliminates the need for in-house purification and qualification, accelerating method implementation.

Process Chemistry: Distillation Purification Optimization

When designing a scalable synthetic route that includes a final distillation step, the target compound's predicted boiling point (225.1±20.0 °C) is ~13 °C lower than that of its non-fluorinated analog (238.1±23.0 °C) . This difference can be leveraged to achieve higher purity or gentler thermal conditions during isolation, reducing decomposition risk for thermally sensitive downstream intermediates.

Application
Selection Property
Validation Focus
Lead optimization building block studies
Reported lipophilicity profile context
Membrane permeability prediction review
SN1 alkylation synthetic methodology
Benzylic chlorine activation profile
Carbocation trapping efficiency review
HPLC-UV / HPLC-MS method development
Certified analytical standard documentation
Method qualification traceability review
Distillation-based purification process
Reported thermal property profile
Separation condition optimization review
Quote Request

Request a Quote for 4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.